molecular formula C19H27NO B216141 N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine

N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine

Cat. No. B216141
M. Wt: 285.4 g/mol
InChI Key: YGTCHNIGILNJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine, also known as BRL37344, is a selective β3-adrenergic receptor agonist. This compound is commonly used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Mechanism of Action

N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine is a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP leads to the activation of protein kinase A (PKA), which can phosphorylate a number of downstream targets, including hormone-sensitive lipase (HSL) and perilipin. Activation of HSL and perilipin leads to the breakdown of triglycerides and the release of free fatty acids from adipose tissue.
Biochemical and Physiological Effects
N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine has a number of biochemical and physiological effects that are mediated by the activation of the β3-adrenergic receptor. These effects include increased lipolysis, increased thermogenesis, and improved glucose homeostasis. In addition, N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine has been shown to have anti-inflammatory effects in adipose tissue, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to specifically study the effects of β3-adrenergic receptor activation without the confounding effects of other adrenergic receptors. However, one limitation of using N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are a number of future directions for research on N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine and the β3-adrenergic receptor. One area of interest is the potential therapeutic applications of β3-adrenergic receptor agonists, particularly in the treatment of obesity and diabetes. In addition, there is interest in the development of more selective and potent β3-adrenergic receptor agonists, as well as the development of β3-adrenergic receptor antagonists for the treatment of overactive bladder. Finally, there is interest in the role of the β3-adrenergic receptor in other tissues and physiological processes, such as the cardiovascular system and the immune system.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine involves the reaction of tert-butylamine with 5-bromopentyl-1-naphthyl ether in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to form the final product, N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine. This synthesis method was first described by R. G. Pritchard and colleagues in 1988.

Scientific Research Applications

N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine is commonly used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. This compound has been shown to have a number of potential therapeutic applications, including the treatment of obesity, diabetes, and cardiovascular disease. In addition, N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine has been used to study the role of β3-adrenergic receptors in thermogenesis, lipid metabolism, and glucose homeostasis.

properties

Product Name

N-(tert-butyl)-N-[5-(1-naphthyloxy)pentyl]amine

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

N-tert-butyl-5-naphthalen-1-yloxypentan-1-amine

InChI

InChI=1S/C19H27NO/c1-19(2,3)20-14-7-4-8-15-21-18-13-9-11-16-10-5-6-12-17(16)18/h5-6,9-13,20H,4,7-8,14-15H2,1-3H3

InChI Key

YGTCHNIGILNJAI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCCCCOC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)(C)NCCCCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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